molecular formula C14H13FN2O3 B2637626 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 2180010-45-9

3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2637626
CAS No.: 2180010-45-9
M. Wt: 276.267
InChI Key: XACQOUWJHMRCCL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione ( 2180010-45-9) is a fluorinated quinazolinone derivative supplied for research purposes. This compound features a quinazoline-2,4(1H,3H)-dione core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The molecular formula is C14H13FN2O3, with a molecular weight of 276.26 g/mol . Quinazolinone derivatives are a significant focus in early-stage drug discovery due to their wide range of biological activities. Scientific literature indicates that this class of compounds, particularly fluoroquinolone-like analogues, is investigated for its potential as inhibitors of bacterial gyrase and DNA topoisomerase IV, key enzymes for developing novel antimicrobial agents to address resistance problems . Furthermore, the flexible quinazolinone scaffold is extensively studied in oncology research for its ability to be modulated to induce various cell death pathways, including apoptosis, autophagy, and ferroptosis, showing promise as a potential anticancer agent . Researchers value this compound for exploring structure-activity relationships (SAR) and developing new therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c1-8(18)7-16-11-4-2-3-10(15)12(11)13(19)17(14(16)20)9-5-6-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACQOUWJHMRCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(C(=CC=C2)F)C(=O)N(C1=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl and fluoro groups: These groups can be introduced via substitution reactions using cyclopropyl and fluoro-containing reagents.

    Attachment of the oxopropyl group: This step might involve the use of a suitable alkylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

    Substitution: The fluoro and cyclopropyl groups might be substituted under specific conditions to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione, have been extensively studied for their anticancer properties. The compound targets poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair mechanisms. By inhibiting PARP1, this compound may enhance the efficacy of chemotherapeutic agents and sensitize cancer cells to treatment.

Case Studies

  • In vitro studies have shown that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism involves disrupting DNA repair pathways, leading to increased apoptosis in cancer cells .
  • Molecular docking studies indicate a strong binding affinity of quinazoline derivatives to the active sites of key oncogenic targets, suggesting their potential as selective inhibitors in cancer therapy .

Antiviral Properties

Research indicates that quinazoline derivatives possess antiviral activities against several viral pathogens. The unique structural features of this compound contribute to its effectiveness against viruses.

Case Studies

  • Compounds with similar quinazoline structures have demonstrated significant inhibition of influenza virus and hepatitis C virus (HCV), with IC50 values indicating potent antiviral activity .
  • Comparative studies suggest that certain quinazoline derivatives outperform traditional antiviral medications in terms of efficacy and reduced cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. The compound shows promise against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis and function.

Case Studies

  • Quinazoline compounds have been tested against pathogenic bacteria, with some showing minimum inhibitory concentration (MIC) values lower than standard antibiotics .
  • The structural modifications in this compound enhance its lipophilicity and membrane permeability, improving its antibacterial efficacy .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts.

Case Studies

  • Research has indicated that quinazoline derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • The compound's ability to interfere with signaling pathways involved in inflammation makes it a candidate for developing new anti-inflammatory drugs .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key synthetic routes include:

  • Cyclization reactions involving anthranilic acid derivatives.
  • Use of specific reagents under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

The compound can undergo various chemical transformations:

  • Oxidation : Converts to quinazoline N-oxides.
  • Reduction : Yields dihydroquinazoline derivatives.
  • Substitution : Facilitates nucleophilic substitution at reactive positions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-aminoquinazoline: Known for its use in the development of kinase inhibitors.

    6,7-dimethoxyquinazoline: Studied for its potential anti-cancer properties.

    2,4-diaminoquinazoline: Investigated for its antimicrobial activity.

Uniqueness

3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Biological Activity

Overview

3-Cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, known for its diverse biological activities and potential therapeutic applications. This compound has gained attention due to its unique structural features that facilitate interactions with biological targets, particularly in cancer treatment.

The primary biological activity of this compound is attributed to its interaction with Poly [ADP-ribose] polymerase 1 (PARP1) , a key enzyme involved in DNA repair mechanisms. By inhibiting PARP1, the compound disrupts the DNA repair process, leading to increased genomic instability and apoptosis in cancer cells. This mechanism positions it as a potential therapeutic agent in oncology.

Target Interaction

  • Target : PARP1
  • Biochemical Pathway : Affects DNA repair and genomic stability.
  • Result : Induces apoptosis in cancer cells through impaired DNA repair mechanisms.

Inhibition Studies

Recent studies have demonstrated the compound's potent inhibitory effects against various kinases involved in cancer progression:

  • c-Met and VEGFR-2 : The compound showed significant inhibition with IC50 values ranging from 0.052 to 0.084 µM against both targets, indicating strong potential for use in targeted cancer therapies .
CompoundTargetIC50 (µM)Reference
This compoundc-Met0.052 - 0.084
This compoundVEGFR-20.052 - 0.084

Cytotoxicity and Apoptosis

In vitro studies using colorectal cancer cell lines (HCT-116) revealed that the compound not only inhibited cell growth but also induced significant levels of apoptosis compared to standard treatments like cabozantinib. The compound was found to be less toxic to normal cells (WI38), suggesting a favorable safety profile .

Study on Anticancer Activity

A recent research article outlined the synthesis and characterization of this quinazoline derivative, demonstrating its anticancer efficacy:

  • Cell Lines Tested : HCT-116 (colorectal cancer), WI38 (normal lung fibroblast).
  • Results : The compound exhibited a higher cytotoxic effect on HCT-116 cells while maintaining lower toxicity towards WI38 cells, highlighting its selectivity for cancerous tissues .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Cyclopropylquinazoline-2,4-dioneCyclopropyl and fluoro groupsModerate anticancer activity
5-Fluoroquinazoline-2,4-dioneFluoro group onlyLower potency against c-Met
3-Cyclohexylquinazoline-2,4-dioneCyclohexyl groupDifferent pharmacokinetic profile

The unique combination of cyclopropyl and fluoro groups in this compound enhances its lipophilicity and metabolic stability compared to similar compounds .

Q & A

Q. What are the key synthetic strategies for 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways starting with the quinazoline core formation. Traditional methods use anthranilic acid derivatives reacted with reagents like chlorosulfonyl isocyanate or phosgene under controlled temperatures (60–100°C) and inert atmospheres . For greener approaches, CO₂ incorporation has been explored to replace toxic reagents, requiring catalytic systems (e.g., DBU/ionic liquids) at elevated pressures (1–5 bar CO₂) . Substituents like the cyclopropyl and 2-oxopropyl groups are introduced via nucleophilic substitution or alkylation, often using potassium carbonate as a base in DMF at 80–100°C . Yield optimization relies on solvent choice (e.g., DMF for solubility), reaction time (12–24 hours), and purification via column chromatography or recrystallization. Purity is monitored via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing substituent effects in quinazoline-2,4-dione derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, fluorine at δ −120 to −160 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₂FNO₃: calc. 260.0823) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detects carbonyl stretches (1650–1750 cm⁻¹ for dione groups) and C-F bonds (1000–1100 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks critical for biological activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopropyl and 2-oxopropyl groups in modulating biological activity?

Methodological Answer:

  • Systematic Substitution: Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with ethyl or phenyl groups) to assess steric/electronic effects .
  • Biological Assays: Test inhibition of target enzymes (e.g., thymidylate synthase) using fluorometric assays (IC₅₀ determination) or cellular models (e.g., IC₅₀ in HCT-116 colon cancer cells) .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to compare binding affinities of substituents with active sites (e.g., PDB: 1HVY) .
  • Pharmacokinetic Profiling: Evaluate metabolic stability (e.g., microsomal assays) and logP values (HPLC) to correlate 2-oxopropyl hydrophilicity with bioavailability .

Q. What methodological approaches are recommended to resolve contradictions in reported enzymatic inhibition data for quinazoline-2,4-dione derivatives?

Methodological Answer:

  • Standardized Assay Conditions: Control variables like enzyme concentration (e.g., 10 nM), substrate saturation (Km determination), and buffer pH (7.4 vs. 6.8) .
  • Orthogonal Validation: Cross-verify inhibition using isothermal titration calorimetry (ITC) for ΔH measurement and surface plasmon resonance (SPR) for kinetic rates (kon/koff) .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
  • Proteomic Profiling: Use kinome-wide screening (e.g., KinomeScan) to rule off-target interactions that may skew inhibition data .

Q. How can researchers optimize the stability of this compound under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), neutral, and alkaline (0.1 M NaOH) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .
  • pH-Solubility Profiling: Use shake-flask methods to determine solubility in buffers (pH 1–10) and identify instability thresholds (e.g., hydrolysis at pH >8) .
  • Stabilization Strategies: Incorporate lyoprotectants (e.g., trehalose) for solid formulations or cyclodextrin complexes for aqueous solutions .

Q. What strategies are effective in scaling up the synthesis of quinazoline-2,4-dione derivatives while maintaining regioselectivity?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • Catalytic Optimization: Use Pd/C or CuI nanoparticles to enhance coupling reactions (e.g., Suzuki-Miyaura for aryl groups) with >90% regioselectivity .
  • In-line Analytics: Employ PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real-time .

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